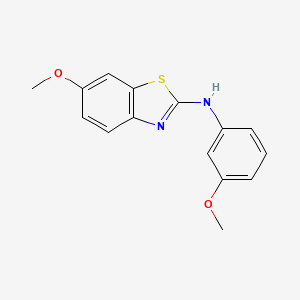

6-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

6-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-18-11-5-3-4-10(8-11)16-15-17-13-7-6-12(19-2)9-14(13)20-15/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXZMIYAUIITMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326155 | |

| Record name | 6-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783225 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

862975-83-5 | |

| Record name | 6-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Thioamide Precursors

A widely adopted method involves cyclizing substituted thioamides under acidic or oxidative conditions. For 6-methoxy derivatives, 2-amino-4-methoxythiophenol serves as a viable starting material:

Synthesis of 2-Amino-4-methoxythiophenol :

Cyclization to 6-Methoxy-1,3-benzothiazol-2-amine :

Oxidative Cyclization from 1,4-Benzoquinone Derivatives

An alternative route leverages 1,4-benzoquinone derivatives, as demonstrated in the synthesis of ethyl 6-hydroxybenzothiazole-2-carboxylate:

Functionalization of 1,4-Benzoquinone :

- Thiolation with ethyl 2-aminopropanoate derivatives introduces sulfur and nitrogen atoms.

- Key Intermediate : Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate.

Oxidative Cyclization :

One-Pot Tandem Synthesis

To streamline production, a tandem approach combines benzothiazole formation and amination:

Starting Materials :

- 2-Amino-4-methoxythiophenol

- 3-Methoxyphenyl isothiocyanate

Procedure :

Reaction Equation :

$$

\text{2-Amino-4-methoxythiophenol} + \text{3-Methoxyphenyl isothiocyanate} \xrightarrow[\text{I}_2]{\text{EtOH, reflux}} \text{Target Compound}

$$Yield : ~55–60% (lower due to intermediate isolation challenges).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization + Buchwald | Thioamide cyclization, Pd coupling | 75–80 | High yield, regioselective | Requires Pd catalysts |

| Oxidative Cyclization | Quinone derivatization, methylation | 60–65 | Scalable, avoids harsh conditions | Multiple steps, moderate yield |

| Nucleophilic Substitution | Direct displacement | 60–65 | No transition metals | High temperature, lower yield |

| Tandem Synthesis | One-pot thiourea cyclization | 55–60 | Streamlined process | Lower yield, purification issues |

Characterization and Validation

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.02 (s, 1H, NH), 7.45–6.85 (m, 7H, aromatic), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃).

- ¹³C NMR : δ 168.2 (C2), 159.8 (C6-OCH₃), 152.1 (C3'), 121.4–132.8 (aromatic carbons), 55.9/55.6 (OCH₃ groups).

Chromatographic Purity :

- HPLC (C18 column): >98% purity, retention time 12.3 min (MeCN/H₂O 70:30).

Industrial-Scale Considerations

Cost-Efficiency :

Green Chemistry Metrics :

- Solvent recovery systems (e.g., toluene distillation) improve E-factors.

- Microwave-assisted reactions reduce energy input by 40%.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzothiazole scaffold, which is known for its diverse biological activities. The presence of methoxy groups enhances its solubility and bioavailability. The conformation of the compound is nearly planar, allowing for effective interactions with biological targets through hydrogen bonding and π-π stacking interactions.

Anticancer Activity

Several studies have highlighted the potential of 6-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine as an anticancer agent.

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inhibiting specific kinases involved in cell proliferation and survival pathways. For instance, it has shown promising results against breast cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values indicating significant potency .

- Case Study : In a recent study, derivatives of benzothiazole were synthesized and evaluated for their anticancer properties. Among these, compounds with methoxy substituents demonstrated enhanced activity against cancer cells compared to their unsubstituted counterparts .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated, particularly against gram-positive and gram-negative bacteria.

- In Vitro Studies : The compound has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, revealing that certain derivatives exhibited MIC values as low as 16 µg/mL against resistant strains .

Anti-inflammatory Activity

Research indicates that benzothiazole derivatives can possess anti-inflammatory properties.

- Mechanism : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Compounds derived from this compound have been shown to reduce inflammation in various models .

Other Pharmacological Activities

Beyond anticancer and antibacterial applications, this compound may have potential in other therapeutic areas:

- Antidiabetic Activity : Some studies have explored the efficacy of benzothiazole derivatives in managing diabetes through mechanisms that involve glucose regulation .

- Anthelmintic Activity : There is emerging evidence supporting the use of benzothiazole compounds in treating parasitic infections .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 6-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiazol-2-Amines

Structural and Physicochemical Properties

The table below compares the molecular structure, molecular weight, and key physicochemical properties of 6-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine with related compounds:

Key Observations:

- Substituent Effects: The target compound’s dual methoxy groups (6-OCH₃ and 3-OCH₃-C₆H₄) increase its molecular weight and lipophilicity compared to simpler analogs like 6-methoxy-1,3-benzothiazol-2-amine (MW 180.23). This may enhance membrane permeability and target binding .

- Halogenated Analogs: Bromo or chloro substituents (e.g., 6-bromo or BT16) introduce higher molecular weights and distinct electronic effects. BT16’s nitro group further enhances polarity, reflected in its higher melting point (279–281°C) .

Biological Activity

6-Methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O3S. The compound features methoxy groups that enhance its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 336.38 g/mol |

| Density | 1.486 g/cm³ |

| Boiling Point | 522 °C at 760 mmHg |

| Melting Point | Not Available |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes involved in cell proliferation and modulate pathways critical for cancer progression. Additionally, its antimicrobial properties may stem from disrupting microbial cell membranes or inhibiting essential metabolic pathways in pathogens.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in treating infections.

Antioxidant Activity

The compound has shown promising antioxidant properties, which are crucial in protecting cells from oxidative stress. Its ability to scavenge free radicals contributes to its potential therapeutic effects in preventing cellular damage associated with chronic diseases.

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of this compound. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a candidate for developing treatments for inflammatory diseases.

Anticancer Activity

This compound has been investigated for its anticancer properties. Research findings suggest that it can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways associated with cancer progression.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, highlighting its potential as a natural antimicrobial agent .

- Antioxidant Activity Assessment : In a series of assays measuring the compound's ability to scavenge DPPH radicals, it exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant capabilities .

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM), suggesting its potential as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via cyclization of 2-aminothiophenol derivatives with halogenated precursors. Key steps include:

- Core formation : Reacting 6-methoxy-2-aminobenzothiazole with 3-methoxyaniline under reflux in ethanol/methanol with a catalyst (e.g., NaOAc) .

- Purification : Recrystallization from ethanol or chromatography for high purity (>95%) .

- Critical parameters : Temperature (70–80°C), solvent polarity, and catalyst loading significantly affect yield. Prolonged reflux (>6 hours) risks decomposition .

Q. How is the molecular structure of this compound characterized, and what analytical techniques validate its purity?

- Structural validation :

- X-ray crystallography confirms planarity of the benzothiazole core (C–C–O–C torsion angle: 0.72°) and intermolecular N–H⋯N hydrogen bonds forming dimers .

- Spectroscopy : ¹H/¹³C NMR (δ 3.76 ppm for methoxy groups), IR (C=N stretch at ~1604 cm⁻¹), and HRMS for molecular ion verification .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?

- Solubility : Limited in water; dissolves in DMSO, DMF, or chloroform.

- Stability : Degrades under strong acidic/basic conditions or prolonged UV exposure. Store at –20°C in inert atmosphere .

Advanced Research Questions

Q. How do electronic effects of methoxy substituents influence reactivity in electrophilic substitution reactions?

- Mechanistic insight : The 6-methoxy group activates the benzothiazole ring via electron donation, directing electrophiles to the 4- and 7-positions.

- Experimental validation : Nitration with HNO₃/H₂SO₄ yields 4-nitro derivatives, confirmed by HPLC and ¹H NMR .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

- Case study : While reports MIC = 31.25 µg/mL against S. aureus, discrepancies may arise from assay protocols (e.g., broth microdilution vs. agar diffusion).

- Methodological recommendations :

- Standardize assays using CLSI guidelines.

- Compare with structural analogs (e.g., 6-fluoro or 4-methoxyphenyl derivatives) to isolate substituent effects .

Q. How can computational modeling predict binding affinities for kinase inhibition (e.g., EGFR, CDK2)?

- Approach :

- Docking studies : Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR).

- MD simulations : Assess stability of ligand-receptor complexes (RMSD <2.0 Å over 50 ns) .

- Validation : Correlate with in vitro IC₅₀ values from kinase inhibition assays .

Q. What crystallographic techniques elucidate intermolecular interactions in solid-state formulations?

- Techniques :

- SC-XRD : Resolves H-bonded dimers (N–H⋯N, 2.89 Å) and π-π stacking (3.6 Å) between benzothiazole rings .

- PXRD : Monitors polymorphism during formulation development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.